Menthyl acetate

Thermal Stability Flavor Retention High-Temperature Processing

Menthyl acetate (CAS 2230-87-7) is the acetate ester of menthol, a monoterpenoid that naturally occurs in peppermint oil (Mentha piperita) alongside menthol and menthone. Unlike its parent alcohol, menthyl acetate presents a markedly milder, fruitier aroma with reduced pungency—a sensory profile driven by its ester functional group that rounds the sharp, intensely cooling character of menthol with sweet, pear-like nuances.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 2230-87-7
Cat. No. B1630863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl acetate
CAS2230-87-7
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C)C(C)C
InChIInChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
InChIKeyXHXUANMFYXWVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol, most fixed oils;  slightly soluble in water, glycerol
1 ml in 6 ml 70% alcohol;  1 ml in 1 ml 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Menthyl Acetate (CAS 2230-87-7): A Differentiated Menthyl Ester for Sensory, Stability, and Delivery Performance


Menthyl acetate (CAS 2230-87-7) is the acetate ester of menthol, a monoterpenoid that naturally occurs in peppermint oil (Mentha piperita) alongside menthol and menthone [1]. Unlike its parent alcohol, menthyl acetate presents a markedly milder, fruitier aroma with reduced pungency—a sensory profile driven by its ester functional group that rounds the sharp, intensely cooling character of menthol with sweet, pear-like nuances . Beyond organoleptic modulation, the compound demonstrates a distinct combination of superior thermal stability and enhanced skin permeation potency that differentiates it from menthol and other short-chain menthyl esters [2].

Why Menthol or Other Menthyl Esters Cannot Simply Replace Menthyl Acetate in Formulated Products


In-class compounds such as menthol, menthone, or other short-chain menthyl esters cannot be used interchangeably with menthyl acetate because they exhibit distinct performance profiles under thermal stress and in biological systems. For instance, l-menthyl acetate is demonstrably more heat-resistant than l-menthol and l-menthone, retaining >90% integrity at 240 °C for 60 min, a processing window where menthol degrades to below 82% [1]. This difference precludes direct substitution in high-temperature processes such as baking or extrusion. Similarly, in dermatological drug delivery, menthyl acetate enhances the skin permeation coefficient (Kp) of 5-aminolevulinic acid (ALA) significantly more than l-menthol or l-menthyl propionate, while menthyl propionate and menthol are similarly less effective [2]. These quantitative performance gaps mean that substituting menthyl acetate with chemically similar compounds directly compromises either product stability, sensory target profiles, or active-delivery efficacy.

Quantitative Processor-Procurement Rationale: Menthyl Acetate (CAS 2230-87-7) Differentiation Evidence Inventory


Superior Thermal Stability of Menthyl Acetate Over Menthol and Menthone Under Subcritical Water Conditions

In a head-to-head stability study comparing the four major mint oil constituents, l-menthyl acetate exhibited the highest thermal resistance. At 240 °C for 60 min under subcritical water treatment, l-menthyl acetate maintained a residual ratio above 90%, whereas l-menthol and l-menthone degraded to residual ratios of 81.6% and 62.1%, respectively [1]. This represents a >10 percentage-point improvement in retained mass over menthol under identical thermal stress, and an even wider gap versus menthone.

Thermal Stability Flavor Retention High-Temperature Processing

Higher Skin Permeation Enhancement Potency of Menthyl Acetate for Active Pharmaceutical Delivery Compared to Menthol and Other Menthyl Esters

Franz diffusion cell experiments on Yucatan micropig full-thickness skin demonstrated that the skin permeation coefficient (Kp) of 5-aminolevulinic acid (ALA) was maximally enhanced in the presence of menthyl acetate. The rank order of enhancement was: l-menthol ≈ l-menthyl propionate < l-menthyl formate < l-menthyl acetate [1]. This indicates that the acetate ester explicitly outperforms the parent alcohol menthol and the propionate ester in facilitating transdermal flux.

Transdermal Drug Delivery Penetration Enhancement 5-Aminolevulinic Acid

Sensory Differentiation: Milder, Fruitier Profile with Reduced Pungency vs. Menthol

Descriptor-based sensory evaluation consistently distinguishes menthyl acetate from menthol. Menthyl acetate is characterized as having a fresh, minty odor with a fruity, rose-like nuance, and a much milder, less pungent flavor than menthol, contributing only a trace of pure mint flavor . This contrasts sharply with menthol's sharp, intensely cooling, and dominant mint character, enabling menthyl acetate to impart cooling effects without overwhelming other flavor notes.

Flavor Profile Sensory Science Organoleptic Quality

Priority Application Scenarios for Menthyl Acetate (CAS 2230-87-7) Backed by Differentiation Evidence


High-Temperature Processed Mint-Flavored Confections and Baked Goods Requiring Superior Flavor Retention

When a minty-cool flavor note must survive baking, extrusion, or hot-fill processes, menthyl acetate is the preferred choice over menthol or menthone. Direct thermal stability evidence shows that after treatment at 240 °C for 60 min, menthyl acetate retains >90% of its original mass, while menthol and menthone degrade to 81.6% and 62.1%, respectively [REFS-Shared1]. This property makes menthyl acetate a robust agent for residual cooling character in products like mint-flavored hard candies, cookies, or hot beverages, where menthol would be substantially lost or produce off-notes from degradation byproducts.

Topical Dermatological Formulations Requiring Enhanced Active Permeation of 5-Aminolevulinic Acid (ALA) or Other Low-Permeability Actives

Based on a direct comparative permeation study, menthyl acetate provides the highest enhancement of ALA skin permeation among close analogs, surpassing l-menthol, l-menthyl propionate, and l-menthyl formate [REFS-Shared2]. This positions menthyl acetate as a superior penetration enhancer for photodynamic therapy creams, actinic keratosis treatments, or cosmetic products containing poorly absorbed active ingredients where maximizing cutaneous bioavailability is critical to product performance.

High-End Fragrance and Personal Care Products Demanding a Mellow, Fruity-Minty Cooling Effect Without Medicinal Overtones

In fine fragrances, luxury cosmetics, and oral care products where the product's scent signature must be balanced and elegant, menthyl acetate's mild, fruity, and subdued cooling character replaces the harsh, clinical note of menthol [REFS-Shared3]. Procurement of menthyl acetate for eau de toilettes, aftershaves, or premium toothpaste formulations enables the formulator to introduce a cooling sensation that complements floral, citrus, or gourmand accords rather than dominating the blend with an overwhelming menthol impact.

Technical Documentation Hub

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